6-tert-Butylbenzothiazole
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Overview
Description
6-tert-Butylbenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring with a tert-butyl group at the 6th position. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-tert-Butylbenzothiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with tert-butyl ketone under acidic conditions. Another method includes the condensation of 2-aminobenzenethiol with tert-butyl aldehyde, followed by cyclization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as Lewis acids can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 6-tert-Butylbenzothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6-tert-Butylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a fluorescent probe for detecting various biomolecules and as a tool for studying enzyme activities.
Medicine: Its derivatives exhibit potential as anti-cancer, anti-bacterial, and anti-inflammatory agents.
Industry: It is utilized in the production of rubber accelerators, antioxidants, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 6-tert-Butylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interact with metal ions, forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
- 2-Mercaptobenzothiazole
- 2-Aminobenzothiazole
- Benzothiazole
Comparison: 6-tert-Butylbenzothiazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability compared to other benzothiazole derivatives. This structural modification can lead to improved biological activity and selectivity in various applications .
Properties
Molecular Formula |
C11H13NS |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
6-tert-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3 |
InChI Key |
SMZWFDRXFKJJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=CS2 |
Origin of Product |
United States |
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